molecular formula C12H14ClNO2 B1464815 1-(3-Chloro-4-pyridyl)-1,6-heptanedione CAS No. 898785-36-9

1-(3-Chloro-4-pyridyl)-1,6-heptanedione

Cat. No. B1464815
CAS RN: 898785-36-9
M. Wt: 239.7 g/mol
InChI Key: OWIWTKQXKHXCTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-pyridyl)-1,6-heptanedione, also known as 3-chloro-4-pyridyl-1,6-heptanedione, is an organic compound with the molecular formula C7H8ClNO2. It is an important intermediate in the synthesis of various drugs, such as clopidogrel, a thienopyridine antiplatelet agent. 3-chloro-4-pyridyl-1,6-heptanedione is also used as a reagent in the synthesis of other pharmaceuticals and organic compounds.

Scientific Research Applications

  • Molecular Pathogenesis Studies : In a study on the molecular pathogenesis of hexane neuropathy, it was found that certain pyrrole derivatizations, similar to those that could involve 1-(3-Chloro-4-pyridyl)-1,6-heptanedione, can lead to protein crosslinking. This indicates its potential role in neurotoxicity and neuropathy research (Graham et al., 1982).

  • Synthesis of Chiral Auxiliaries : Research has demonstrated the use of heptanedione derivatives in the synthesis of optically pure compounds. These compounds can act as chiral auxiliaries, which are crucial in asymmetric synthesis and pharmaceutical research (Sugimura et al., 1990).

  • Supramolecular Chemistry and Crystal Engineering : Studies have shown the use of pyridyl and heptanedione derivatives in the field of supramolecular chemistry, particularly in the formation of supramolecular assemblies and crystal engineering. These findings are relevant in materials science and nanotechnology (Arora & Pedireddi, 2003).

  • Catalysis and Coordination Chemistry : Research involving pyridyl and heptanedione derivatives has implications in catalysis and coordination chemistry. Such compounds are studied for their potential as ligands in catalytic systems, which is important for chemical synthesis and industrial processes (Devi et al., 2015).

  • Complexation and Sensor Development : Studies have explored the complexation behavior of pyridyl derivatives with metals and their application in the development of sensors. These findings are significant in environmental monitoring and analytical chemistry (Duke et al., 2012).

  • Synthesis of Novel Compounds for Biological Applications : Research has been conducted on the synthesis of novel compounds using pyridyl derivatives, which may have potential applications in drug development and as bioactive molecules (Murthy et al., 2017).

properties

IUPAC Name

1-(3-chloropyridin-4-yl)heptane-1,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-9(15)4-2-3-5-12(16)10-6-7-14-8-11(10)13/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIWTKQXKHXCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)C1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699699
Record name 1-(3-Chloropyridin-4-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-pyridyl)-1,6-heptanedione

CAS RN

898785-36-9
Record name 1-(3-Chloropyridin-4-yl)heptane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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